2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline
Beschreibung
Eigenschaften
IUPAC Name |
2-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxyquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-13(2)25-15(4)20(14(3)23-25)29(26,27)24-10-9-16(12-24)28-19-11-21-17-7-5-6-8-18(17)22-19/h5-8,11,13,16H,9-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNDWIOYCPLYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline is a complex organic molecule with significant potential in medicinal chemistry, particularly due to its structural features that allow for various biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structure and Properties
The compound consists of a quinoxaline core substituted with a pyrrolidine group and a pyrazole moiety. Its unique structure contributes to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H25N3O4S2 |
| IUPAC Name | 2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline |
| CAS Number | 956252-61-2 |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The sulfonyl group may enhance binding affinity to target proteins, while the pyrazole ring is known for its role in anti-inflammatory and anti-cancer activities.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including monoamine oxidases (MAO), which are involved in neurotransmitter metabolism.
- Receptor Modulation : It can interact with receptors involved in inflammatory responses, potentially leading to reduced cytokine production.
Pharmacological Activities
Research indicates that compounds similar to 2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline exhibit a range of biological activities:
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For instance, compounds derived from the pyrazole scaffold have shown significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
Anticancer Activity
In vitro studies have reported that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives with structural similarities showed IC50 values in the low micromolar range against breast cancer (MCF-7) cells .
Case Studies
- Study on MAO Inhibition : A series of pyrazole derivatives were synthesized and evaluated for their MAO inhibitory activity. Compounds exhibited selective inhibition against MAO-B, suggesting potential for treating neurodegenerative diseases .
- Anti-inflammatory Evaluation : A novel series of 1-thiocarbamoyl pyrazole derivatives were tested for their anti-inflammatory effects in vivo using carrageenan-induced edema models. Results indicated comparable efficacy to indomethacin, a standard anti-inflammatory agent .
Vergleich Mit ähnlichen Verbindungen
Research Findings and Limitations
- Synthesis : highlights reflux conditions in dioxane for analogous heterocycles .
- Crystallography : SHELX () remains a standard for structural refinement .
- Electronic Analysis : Multiwfn () enables detailed wavefunction studies for reactivity predictions .
Key Knowledge Gaps:
- Biological activity data for the target compound.
- Experimental crystallographic or spectroscopic data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
